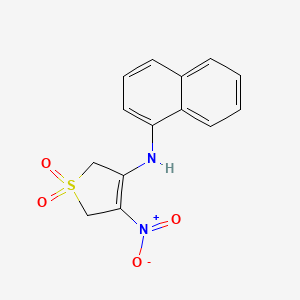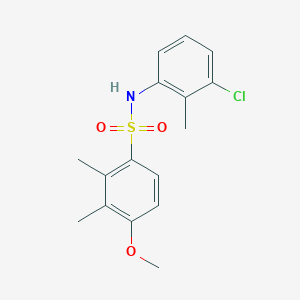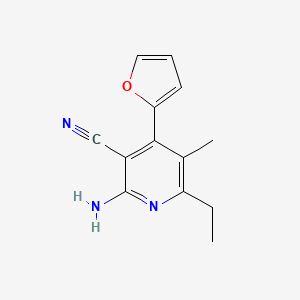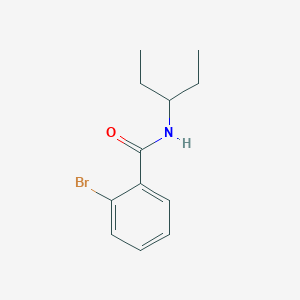
1-(anilinocarbonothioyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anilinocarbonothioyl)-4-piperidinecarboxamide, also known as A-401, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative of piperidinecarboxamide and has been synthesized for its potential application in various fields.
Wirkmechanismus
The mechanism of action of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide may also induce apoptosis in cancer cells. In addition, 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties and may be effective in treating inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(anilinocarbonothioyl)-4-piperidinecarboxamide in lab experiments is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells and may be effective in treating certain types of cancer. However, one limitation of using 1-(anilinocarbonothioyl)-4-piperidinecarboxamide in lab experiments is its complex synthesis method. The multi-step process requires careful attention to detail and precise control of reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide. One direction is to further investigate its potential as a chemotherapeutic agent. It may be effective in treating other types of cancer or in combination with other chemotherapeutic agents. Another direction is to investigate its anti-inflammatory properties and potential use in treating other inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 1-(anilinocarbonothioyl)-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer treatment and anti-inflammatory therapy have been studied extensively. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, inhibit cancer cell growth, and induce apoptosis in cancer cells. While its complex synthesis method may present limitations in lab experiments, future research could focus on developing more efficient synthesis methods and investigating its potential as a chemotherapeutic agent and anti-inflammatory therapy.
Synthesemethoden
The synthesis of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide involves the reaction of aniline and carbon disulfide to form anilinocarbonothioyl chloride. This intermediate is then reacted with piperidinecarboxamide to produce 1-(anilinocarbonothioyl)-4-piperidinecarboxamide. The synthesis of 1-(anilinocarbonothioyl)-4-piperidinecarboxamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(anilinocarbonothioyl)-4-piperidinecarboxamide has been studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. 1-(anilinocarbonothioyl)-4-piperidinecarboxamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
1-(phenylcarbamothioyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRYEJYTVXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylcarbamothioyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)




![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)

![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)